2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a trimethylamine group at position 4 and a piperazine moiety linked to a 1,2-dihydroacenaphthylene-3-sulfonyl group. Its physicochemical properties can be inferred from analogs, such as high lipophilicity (logP ~6) due to the acenaphthylene and alkylamine groups, which may influence bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16-15-21(26(2)3)25-23(24-16)27-11-13-28(14-12-27)31(29,30)20-10-8-18-6-4-5-17-7-9-19(20)22(17)18/h4-6,8,10,15H,7,9,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPNGOAJWZEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic molecule that exhibits significant biological activity. Its structure includes a piperazine moiety and a pyrimidine ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C20H27N6O2S
- Molecular Weight : 451.0 g/mol
- Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)N4CCN(CC4)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's disease (AD). In studies, it demonstrated potent inhibition with IC50 values comparable to established inhibitors .
Efficacy and Biological Studies
Recent studies have evaluated the efficacy of this compound in various biological contexts:
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits AChE and MAO enzymes:
- AChE Inhibition : The compound exhibited an IC50 value of approximately 0.34 µM against human AChE.
- MAO Inhibition : It showed competitive inhibition with IC50 values of 0.91 µM for MAO-A and 2.81 µM for MAO-B .
In Vivo Studies
In vivo studies indicated that the compound could cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders. It was also found to be non-toxic at high doses (up to 2500 mg/kg) in mouse models .
Case Studies
Several case studies highlight the potential applications of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for AD .
- Parkinson's Disease Study : Another study focused on Parkinson's disease showed that the compound could mitigate motor deficits in animal models, possibly through its dopaminergic activity .
Comparative Biological Activity Table
Comparison with Similar Compounds
Research Findings and Implications
Pyrazolo-pyrimidine derivatives () are often kinase inhibitors, implying divergent therapeutic pathways compared to the target compound .
Optimization Challenges :
Preparation Methods
Preparation of 1,2-Dihydroacenaphthylene-3-Sulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,2-dihydroacenaphthylene.
Sulfonation of Piperazine
Piperazine is sulfonylated using the above sulfonyl chloride under mild conditions.
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Procedure :
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Piperazine (1.2 equiv) and triethylamine (2.5 equiv) are dissolved in dichloromethane (DCM) at 0°C.
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1,2-Dihydroacenaphthylene-3-sulfonyl chloride (1.0 equiv) in DCM is added dropwise.
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The reaction is stirred at room temperature for 12 h, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
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Synthesis of N,N,6-Trimethylpyrimidin-4-Amine
Amination of 4-Chloro-6-methylpyrimidine
A two-step process introduces the dimethylamino group at position 4.
Alternative Route via Cyclocondensation
A Biginelli-like reaction constructs the pyrimidine ring:
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Ethyl acetoacetate (1.0 equiv), dimethylurea (1.2 equiv), and ammonium acetate are heated in acetic anhydride at 100°C for 6 h.
Coupling of Sulfonylated Piperazine and Pyrimidine
Nucleophilic Aromatic Substitution
The pyrimidine’s chlorine is displaced by the sulfonylated piperazine.
Coupling via Carbodiimide Chemistry
For sterically hindered substrates, EDCI/HOBt-mediated coupling ensures efficiency.
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Procedure :
Optimization and Challenges
Reaction Condition Screening
Purification Strategies
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Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) resolves sulfonylated byproducts.
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Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Scale-Up Considerations
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine, and how can reaction yields be improved?
Methodological Answer: The compound is synthesized via multi-step protocols, typically involving:
- Sulfonylation of the piperazine ring using acenaphthylene-3-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Nucleophilic substitution at the pyrimidine core with methyl groups introduced via reductive alkylation (e.g., NaBH/AcOH) .
- Purification using column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC .
To improve yields: - Optimize stoichiometry of sulfonylation reagents (1.2–1.5 equivalents of sulfonyl chloride).
- Use microwave-assisted synthesis for time-sensitive steps (e.g., 140°C, 30 minutes) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Orthogonal characterization methods are required:
- Mass Spectrometry (MS): ESI+ mode to confirm molecular weight (e.g., m/z 452 [M+H] observed in similar piperazine-pyrimidine derivatives) .
- NMR Spectroscopy:
- H NMR: Key signals include δ 8.60 (s, pyrimidine H), δ 3.73 (piperazine CH), and δ 2.33–1.79 (acenaphthylene protons) .
- C NMR: Confirm sulfonyl group (δ ~110–120 ppm) and pyrimidine carbons (δ ~150–160 ppm) .
- X-ray crystallography (if crystalline): Resolve dihedral angles between acenaphthylene and pyrimidine moieties to validate stereochemistry .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition: Test against kinases (e.g., CDK2) or sulfotransferases using fluorescence polarization assays .
- Cell-based assays:
- Cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116, IC determination).
- Apoptosis markers (Annexin V/PI staining) .
- Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the piperazine pharmacophore .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action when conflicting biological data arise?
Methodological Answer: Address contradictions via:
- Target deconvolution: Combine CRISPR-Cas9 knockout screens with proteomics (e.g., SILAC) to identify binding partners .
- Orthogonal assays: Validate kinase inhibition using thermal shift assays (TSA) alongside enzymatic activity assays .
- Metabolite profiling: LC-MS/MS to rule off-target effects from metabolic byproducts (e.g., sulfone oxidation) .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to map interactions with target vs. off-target receptors (e.g., compare binding to 5-HT vs. 5-HT) .
- MD simulations: Analyze piperazine ring flexibility in solvent (e.g., water/octanol) to predict membrane permeability .
- QSAR models: Corporate substituent effects (e.g., methyl vs. methoxy groups) on IC values from analogous compounds .
Q. What experimental approaches resolve discrepancies in stability data under varying pH conditions?
Methodological Answer:
- Forced degradation studies: Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
- Analytical monitoring:
- HPLC-DAD: Track degradation products (e.g., sulfonamide hydrolysis).
- LC-HRMS: Identify major degradation pathways (e.g., acenaphthylene ring oxidation) .
- pH-solubility profiles: Use shake-flask method to correlate stability with ionization state .
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?
Methodological Answer:
- Chiral chromatography: Use Chiralpak IA-3 column (n-hexane/ethanol, 90:10) to separate enantiomers .
- Asymmetric synthesis: Introduce chirality via Evans auxiliaries during piperazine ring formation .
- Circular dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with DFT-predicted spectra .
Q. What methodologies assess the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
- Accelerated stability testing: Store at 40°C/75% RH for 6 months; monitor via:
- XPRD: Detect crystalline-to-amorphous transitions .
- TGA/DSC: Identify decomposition temperatures and hygroscopicity .
- Lyophilization: For hygroscopic batches, use trehalose as a cryoprotectant (5% w/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
